Infliximab - 170277-31-3

Infliximab

Catalog Number: EVT-1512915
CAS Number: 170277-31-3
Molecular Formula: C7H7N3O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Infliximab is a chimeric monoclonal antibody that specifically targets tumor necrosis factor alpha (TNF-α). [] It is classified as a biologic therapy and plays a critical role in scientific research investigating the role of TNF-α in various inflammatory diseases. [, , ]

Mechanism of Action

Infliximab binds with high affinity and specificity to both soluble and transmembrane forms of TNF-α, neutralizing its biological activity. [] This binding prevents TNF-α from interacting with its receptors, effectively blocking its pro-inflammatory effects. [] Studies have shown that infliximab's mechanism of action goes beyond simple neutralization, also inducing apoptosis in activated monocytes and influencing the expression of various genes involved in tissue remodeling. [, ]

Applications
  • Understanding the Role of TNF-α: Infliximab serves as a valuable tool to investigate the contribution of TNF-α to the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, Crohn's disease, ulcerative colitis, ankylosing spondylitis, and Behçet's disease. [, , , , , , , , , , , ]
  • Investigating Immunogenicity: Infliximab's tendency to induce antibody formation has allowed researchers to study the immunogenicity of biologic therapies and its impact on treatment efficacy. [, , , , ]
  • Exploring Therapeutic Drug Monitoring: The development of assays to measure serum infliximab and anti-infliximab antibodies has enabled research on therapeutic drug monitoring, aiming to optimize treatment strategies based on individual pharmacokinetic profiles. [, , , ]
  • Investigating Mucosal Healing: Infliximab's efficacy in inducing mucosal healing in inflammatory bowel diseases has been studied extensively, allowing researchers to better understand the role of TNF-α in intestinal inflammation and tissue repair. [, , ]
  • Developing Personalized Treatment Strategies: Ongoing research seeks to develop algorithms using genomic data to predict the effectiveness of infliximab, paving the way for personalized treatment strategies in rheumatoid arthritis and other inflammatory conditions. []
Future Directions
  • Optimizing Treatment Regimens: Further research is needed to refine dosing strategies for infliximab, considering factors like disease phenotype, immunogenicity, and therapeutic drug monitoring data. [, ]
  • Developing Biomarkers for Response Prediction: Identifying biomarkers that can accurately predict individual responses to infliximab would facilitate personalized treatment strategies and improve overall outcomes. []
  • Understanding Long-term Effects: Investigating the long-term safety and efficacy of infliximab in various patient populations is crucial for optimizing its clinical use. [, , ]
  • Exploring New Applications: Studying the potential benefits of infliximab in other TNF-α-mediated diseases, beyond its current indications, could expand its therapeutic reach. []

Adalimumab

  • Compound Description: Adalimumab (Humira, AbbVie) is a fully human monoclonal antibody that targets tumor necrosis factor-alpha (TNF-α). Like infliximab, it is used to treat a variety of inflammatory conditions, including rheumatoid arthritis, Crohn's disease, and ulcerative colitis. [, , , ]
  • Relevance: Adalimumab and infliximab are both TNF-α inhibitors, but adalimumab is a fully human antibody while infliximab is a chimeric antibody. This difference in structure can affect their immunogenicity and pharmacokinetic profiles. Despite these differences, both are considered effective treatment options for many inflammatory conditions. [, ]

Etanercept

  • Compound Description: Etanercept (Enbrel, Amgen) is a fusion protein that binds to TNF-α, preventing it from interacting with its receptors. It is used to treat various inflammatory diseases, including rheumatoid arthritis, psoriatic arthritis, and ankylosing spondylitis. [, , , ]

Certolizumab pegol

    Golimumab

    • Compound Description: Golimumab (Simponi, Janssen Biotech) is a human monoclonal antibody that targets TNF-α. It is approved for the treatment of rheumatoid arthritis, psoriatic arthritis, ankylosing spondylitis, and ulcerative colitis. []
    • Relevance: Like infliximab, golimumab is a TNF-α inhibitor used to treat various inflammatory conditions. Both are effective in managing these conditions, but they may have different efficacy and safety profiles. []

    Vedolizumab

    • Compound Description: Vedolizumab (Entyvio, Takeda Pharmaceuticals) is a humanized monoclonal antibody that targets α4β7 integrin, which is involved in the migration of lymphocytes to the gut. It is used to treat ulcerative colitis and Crohn's disease. []
    • Relevance: Unlike infliximab, which targets TNF-α, vedolizumab specifically inhibits α4β7 integrin, leading to a more targeted anti-inflammatory effect in the gut. This difference in mechanism of action makes vedolizumab a valuable alternative for patients who do not respond to or cannot tolerate TNF-α inhibitors like infliximab. []

    Corticosteroids

    • Compound Description: Corticosteroids are potent anti-inflammatory drugs that act by suppressing the immune system. They are frequently used in the management of inflammatory bowel disease, including Crohn's disease and ulcerative colitis. [, , ]

    Azathioprine

    • Compound Description: Azathioprine (Imuran, GlaxoSmithKline) is an immunosuppressant drug that inhibits purine synthesis, thereby suppressing immune cell proliferation. It is commonly used as a background treatment in combination with infliximab for various inflammatory conditions. [, , , , ]
    • Relevance: Azathioprine is often used concomitantly with infliximab to enhance its efficacy and reduce the likelihood of developing antibodies against infliximab (anti-infliximab antibodies). While infliximab primarily targets TNF-α, azathioprine has a broader immunosuppressive effect by inhibiting purine synthesis. [, , ]

    6-Mercaptopurine (6-MP)

    • Compound Description: 6-Mercaptopurine (Purinethol, Prometheus Laboratories) is an immunosuppressant medication similar in structure and mechanism to azathioprine. It is also used as a background therapy in conjunction with infliximab for inflammatory conditions. []
    • Relevance: Like azathioprine, 6-MP is often used alongside infliximab to boost its effectiveness and potentially lower the development of anti-infliximab antibodies. They share a similar mechanism of action by suppressing immune cell proliferation through purine synthesis inhibition. []

    Methotrexate (MTX)

    • Compound Description: Methotrexate is an antimetabolite and anti-inflammatory drug that inhibits dihydrofolate reductase, an enzyme crucial for DNA synthesis. It is widely used in combination with infliximab for treating rheumatoid arthritis. [, , ]
    • Relevance: Methotrexate is frequently combined with infliximab in treating rheumatoid arthritis, acting synergistically to suppress inflammation and joint damage. While infliximab targets TNF-α, methotrexate has a broader anti-inflammatory effect by inhibiting dihydrofolate reductase. [, ]

    5-Aminosalicylic Acid (5-ASA)

    • Compound Description: 5-Aminosalicylic acid (5-ASA), also known as mesalazine or mesalamine, is an anti-inflammatory drug primarily used to treat inflammatory bowel diseases. It works by reducing inflammation in the lining of the digestive tract. [, ]
    • Relevance: 5-ASA is often prescribed alongside infliximab in managing inflammatory bowel diseases. It acts topically to reduce inflammation in the gut, while infliximab provides systemic anti-inflammatory effects primarily by targeting TNF-α. [, ]

    Anakinra

    • Compound Description: Anakinra (Kineret, Swedish Orphan Biovitrum AB) is a recombinant interleukin-1 receptor antagonist used to treat inflammatory conditions, including rheumatoid arthritis. []

    Properties

    CAS Number

    170277-31-3

    Product Name

    Infliximab

    Molecular Formula

    C7H7N3O2

    Product FAQ

    Q1: How Can I Obtain a Quote for a Product I'm Interested In?
    • To receive a quotation, send us an inquiry about the desired product.
    • The quote will cover pack size options, pricing, and availability details.
    • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
    • Quotations are valid for 30 days, unless specified otherwise.
    Q2: What Are the Payment Terms for Ordering Products?
    • New customers generally require full prepayment.
    • NET 30 payment terms can be arranged for customers with established credit.
    • Contact our customer service to set up a credit account for NET 30 terms.
    • We accept purchase orders (POs) from universities, research institutions, and government agencies.
    Q3: Which Payment Methods Are Accepted?
    • Preferred methods include bank transfers (ACH/wire) and credit cards.
    • Request a proforma invoice for bank transfer details.
    • For credit card payments, ask sales representatives for a secure payment link.
    • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
    Q4: How Do I Place and Confirm an Order?
    • Orders are confirmed upon receiving official order requests.
    • Provide full prepayment or submit purchase orders for credit account customers.
    • Send purchase orders to sales@EVITACHEM.com.
    • A confirmation email with estimated shipping date follows processing.
    Q5: What's the Shipping and Delivery Process Like?
    • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
    • You can use your FedEx account; specify this on the purchase order or inform customer service.
    • Customers are responsible for customs duties and taxes on international shipments.
    Q6: How Can I Get Assistance During the Ordering Process?
    • Reach out to our customer service representatives at sales@EVITACHEM.com.
    • For ongoing order updates or questions, continue using the same email.
    • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

    Quick Inquiry

     Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.